BRD4 Bromodomain Binding Affinity: IC50 Profile of Degrader-17 vs. dBET6
PROTAC BRD4 Degrader-17 exhibits a differential affinity for the two bromodomains of BRD4, with an IC50 of 29.54 nM for BD1 and a significantly lower IC50 of 3.82 nM for BD2 . This indicates a strong preference for BD2, which contrasts with the pan-BET degrader dBET6, which binds to BRD4 (BD1) with a reported IC50 of 14 nM . This difference in binding profile may lead to distinct functional selectivity and degradation kinetics.
| Evidence Dimension | BRD4 Bromodomain Binding Affinity (IC50) |
|---|---|
| Target Compound Data | BD1: 29.54 nM, BD2: 3.82 nM |
| Comparator Or Baseline | dBET6 (BD1): 14 nM |
| Quantified Difference | Degrader-17 shows a ~7.7-fold higher affinity for BD2 than for BD1; its BD1 affinity is ~2-fold lower than that of dBET6 for BD1. |
| Conditions | Cell-free assay (in vitro binding). |
Why This Matters
Understanding the differential BD1/BD2 binding profile is critical for researchers investigating isoform-specific functions of BRD4, as BD1 and BD2 are known to interact with distinct sets of acetylated histones and non-histone proteins.
